Cas no 105-52-2 (2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester)

2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester structure
105-52-2 structure
Product Name:2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
CAS No:105-52-2
MF:C16H28O4
MW:284.391125679016
CID:150349
PubChem ID:6433149
Update Time:2025-04-19

2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedioic acid(2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
    • bis(1,3-dimethylbutyl) maleate
    • Maleic acid bis(1,3-dimethylbutyl) ester
    • Di(4-methyl-2-pentyl) maleate
    • NZQQFMVULBBDSP-FPLPWBNLSA-N
    • DMAM
    • Di(1,3-dimethylbutyl)maleate
    • Bis-(1,3-dimethylbutyl)maleate
    • bis(4-methylpentan-2-yl) (Z)-but-2-enedioate
    • bis(1,3-dimethylbutyl) (2Z)-but-2-enedioate
    • EINECS 203-304-3
    • W-109388
    • 2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester
    • UNII-6R4640254M
    • 2-Butenedioic acid, bis(1,3-dimethylbutyl) ester
    • bis-(1,3-Dimethylbutyl) maleate
    • 105-52-2
    • 6R4640254M
    • DTXSID4026717
    • Di(4-methyl-2-amyl) maleate
    • Bis-(1,3-dimethylbutyl)ester kyseliny maleinove [Czech]
    • Bis-(1,3-dimethylbutyl)ester kyseliny maleinove
    • SCHEMBL11741771
    • 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester
    • MALEIC ACID, BIS(1,3-DIMETHYLBUTYL) ESTER
    • Q27265368
    • J48.638H
    • Maleic acid, di(1,3-dimethylbutyl) ester
    • NS00079314
    • bis(1,3-dimethylbutyl) ester2-butenedioic acid (2Z)-
    • Inchi: 1S/C16H28O4/c1-11(2)9-13(5)19-15(17)7-8-16(18)20-14(6)10-12(3)4/h7-8,11-14H,9-10H2,1-6H3/b8-7-
    • InChI Key: NZQQFMVULBBDSP-FPLPWBNLSA-N
    • SMILES: O(C(/C=C\C(=O)OC(C)CC(C)C)=O)C(C)CC(C)C

Computed Properties

  • Exact Mass: 284.19900
  • Monoisotopic Mass: 284.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 10
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 52.6A^2

Experimental Properties

  • Density: 1.0052 (rough estimate)
  • Boiling Point: 346.88°C (rough estimate)
  • Flash Point: 156.2°C
  • Refractive Index: 1.4350 (estimate)
  • PSA: 52.60000
  • LogP: 3.49820

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